2,3-Dimethyl-4-thiocyanatoaniline
Overview
Description
2,3-Dimethyl-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Material Science
Development of New Chemical Structures : Studies on thiophene derivatives, like the synthesis of tetrakis(dimethylsilyl)thiophene, reveal the impact of substituents on the electronic and structural properties of thiophene rings. This research aids in understanding how similar modifications, such as the introduction of a thiocyanatoaniline group, can affect the properties of organic compounds, potentially leading to new materials with specific electronic characteristics (Kyushin, Matsuura, & Matsumoto, 2006).
Coordination Chemistry and Catalysis : Investigations into thiocyanato coordination polymers and their magnetic properties suggest applications in material science, especially in developing materials with unique magnetic and electronic properties. Such studies highlight the role of thiocyanato groups in forming coordination polymers with potential applications in magnetic materials and catalysis (Werner et al., 2015).
Chemical Analysis and Spectroscopy
- Charge Transfer Complex Formation : Research on the formation of charge transfer complexes with chloranilic acid demonstrates the analytical applications of thiocyanatoaniline derivatives. These complexes are studied for their spectroscopic properties, suggesting the potential use of 2,3-Dimethyl-4-thiocyanatoaniline in developing analytical methods for the detection and quantification of specific compounds (Al-Attas, Habeeb, & Al-Raimi, 2009).
Organic Synthesis
- Ring Expansion and Novel Compound Synthesis : Research on the ring expansion of aziridin-2-carboxylates with thiocyanates, leading to thiazolidin-5-carboxylates, showcases the synthetic utility of thiocyanato groups in organic synthesis. This methodological approach indicates potential routes for synthesizing novel compounds using this compound as a building block or reactive intermediate (White & Furuta, 2009).
Properties
IUPAC Name |
(4-amino-2,3-dimethylphenyl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-7(2)9(12-5-10)4-3-8(6)11/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYOZHALLNFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635199 | |
Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-64-5 | |
Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23530-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2,3-dimethylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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